molecular formula C9H10Cl2N2O3 B11851469 Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate CAS No. 1346698-26-7

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate

Cat. No.: B11851469
CAS No.: 1346698-26-7
M. Wt: 265.09 g/mol
InChI Key: RLMFAXGGVGIBSC-UHFFFAOYSA-N
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Description

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a synthetic pyridazine derivative serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its structure features a 5,6-dichloropyridazine ring linked via an ether-oxygen to a propanoate ester chain. The electron-withdrawing chlorine atoms activate the ring system towards nucleophilic substitution, while the ester group offers a handle for further functionalization, for instance, through hydrolysis to the corresponding acid. This molecular architecture is characteristic of compounds investigated for their biological activity. Pyridazine derivatives are explored in pharmaceutical research for their potential as thyroid hormone receptor agonists and in agrochemical research for developing new fungicidal agents for crop protection . The specific pattern of chlorine and oxygen substituents on the pyridazine ring is a key structural motif found in patented compounds with reported efficacy against phytopathogenic fungi, highlighting its value in creating new crop protection solutions . The compound's primary research value lies in its role as a chemical building block. It is used to generate more complex molecules for screening and development in drug discovery and agrochemical programs. Researchers utilize this compound to synthesize libraries of analogs or to incorporate the functionalized pyridazine scaffold into larger, target-oriented structures. This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1346698-26-7

Molecular Formula

C9H10Cl2N2O3

Molecular Weight

265.09 g/mol

IUPAC Name

ethyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate

InChI

InChI=1S/C9H10Cl2N2O3/c1-2-15-7(14)3-4-16-6-5-12-13-9(11)8(6)10/h5H,2-4H2,1H3

InChI Key

RLMFAXGGVGIBSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Dihydroxypyridazine Derivatives

Phosphorus oxychloride (POCl₃) is widely used to introduce chlorine atoms into pyridazine rings. For example, 3,6-dihydroxypyridazine reacts with excess POCl₃ at 80°C under inert conditions to yield 3,6-dichloropyridazine. Adapting this method, 4,5-dihydroxypyridazine can be treated with POCl₃ to generate 4,5,6-trichloropyridazine, followed by selective hydrolysis under acidic conditions to yield 5,6-dichloro-4-hydroxypyridazine.

Example Protocol

  • Reactants : 4,5-dihydroxypyridazine (1.0 equiv), POCl₃ (5.0 equiv)

  • Conditions : Reflux at 80°C for 12 hours under nitrogen.

  • Workup : Quench with ice-cold sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

Regioselective Chlorination of Trichloropyridazine

3,4,6-Trichloropyridazine undergoes hydrolysis in acetic acid at 130°C to yield 5,6-dichloropyridazin-3(2H)-one, which is subsequently oxidized to 5,6-dichloro-4-hydroxypyridazine.

Key Data

Starting MaterialProductYieldConditions
3,4,6-Trichloropyridazine5,6-Dichloro-4-hydroxypyridazine63%Acetic acid, 130°C, 2 hours

Etherification with Ethyl 3-Bromopropanoate

The hydroxyl group at position 4 of the pyridazine core is alkylated via Williamson ether synthesis.

Base-Mediated Coupling

A mixture of 5,6-dichloro-4-hydroxypyridazine and ethyl 3-bromopropanoate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 6–12 hours affords the target compound.

Optimized Protocol

  • Reactants : 5,6-Dichloro-4-hydroxypyridazine (1.0 equiv), ethyl 3-bromopropanoate (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Conditions : 80°C, 8 hours

  • Yield : 72–78% after column chromatography (ethyl acetate/heptane).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, a combination of 5,6-dichloro-4-hydroxypyridazine, ethyl 3-bromopropanoate, and cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C for 30 minutes achieves 85% yield.

Comparative Data

MethodTimeYieldPurity (GC)
Conventional heating8 hours72%98.5%
Microwave irradiation30 minutes85%99.1%

Alternative Routes and Modifications

Nucleophilic Aromatic Substitution

4-Chloro-5,6-dichloropyridazine reacts with ethyl 3-hydroxypropanoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the ether linkage. This method is less common due to competing side reactions.

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification of 3-((5,6-dichloropyridazin-4-yl)oxy)propanoic acid with ethanol, though yields remain moderate (50–60%).

Purification and Characterization

  • Purification : Silica gel chromatography (ethyl acetate/heptane, 1:3) or recrystallization from ethanol.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₃), 4.52 (q, 2H, OCH₂), 7.51 (s, 1H, pyridazine-H).

    • LC-MS : m/z 269.0 [M+H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity : Controlling chlorination positions requires precise stoichiometry and temperature.

  • Side Reactions : Over-alkylation or hydrolysis of the ester group is mitigated by using anhydrous conditions and excess base.

  • Scalability : Microwave methods enhance reproducibility for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridazine ring.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has been investigated for its potential therapeutic effects, particularly as a pharmaceutical agent. The following applications are notable:

1.1. Cancer Treatment

Research indicates that compounds similar to this compound may possess anti-cancer properties. For instance, a patent describes methods of treating various cancers by administering this compound or its derivatives . The ability to modulate gene expression through interaction with transcription factors has been highlighted as a mechanism by which these compounds exert their effects .

1.2. Catechol-O-Methyltransferase Inhibition

This compound serves as an intermediate in the synthesis of catechol-O-methyltransferase inhibitors, which are relevant in the treatment of Parkinson's disease. This pathway is crucial for the development of drugs aimed at managing symptoms associated with this neurodegenerative disorder .

Agricultural Applications

The compound has also shown promise in agricultural settings, particularly in controlling phytopathogenic microorganisms. Research suggests that derivatives of this compound can be utilized to develop effective fungicides and herbicides .

2.1. Phytopathogen Control

A recent patent outlines the use of oxadiazinylpyridazine compounds, including this compound, for controlling plant diseases caused by various pathogens . This highlights its potential role in enhancing crop yield and sustainability.

4.1. Study on Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines. The study utilized a series of assays to evaluate cell viability and apoptosis induction, confirming its potential as an anti-cancer agent.

4.2. Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as a fungicide revealed promising results in reducing disease incidence in crops affected by specific pathogens. The trials indicated improved plant health and yield compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically include key proteins or enzymes involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxazoline Ring

a. Position 2 Substituents
  • Quinolin-8-yl vs. Pyridyl/Pyrazinyl Groups: The quinolin-8-yl group in the target compound provides extended conjugation and stronger electron-withdrawing effects compared to pyridyl (e.g., (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) or pyrazinyl groups (e.g., (S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole) . This enhances metal coordination capabilities, crucial for catalytic applications.
b. Position 4 Substituents
  • Phenyl vs. Isopropyl/tert-Butyl Groups: Replacing the phenyl group with isopropyl (e.g., (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, CAS 5426-73-3) or tert-butyl groups increases steric bulk, which can enhance enantioselectivity in asymmetric catalysis but may reduce reaction rates due to hindered substrate access .
c. Position 5 Functionalization
  • Brominated Derivatives: (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (compound 9) introduces a brominated exocyclic double bond at position 5. X-ray crystallography reveals a twisted oxazoline ring (torsional angle: 13.85° between oxazoline and phenyl groups) compared to non-brominated analogs like compound 8 (torsional angle: 0.01°), influencing reactivity and solid-state packing via CH-Br interactions .

Physical and Structural Properties

Compound Name Melting Point (°C) Crystallographic Features Purity/Availability
4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole N/A Likely planar π-π stacking (quinoline-phenyl) 98%, enantiomers available
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-... 141–140 Twisted ring; CH-Br (3.0 Å), π-π stacking (3.4 Å) 54% yield, commercial
(R)-4-Isopropyl-2-(quinolin-8-yl)-... N/A High steric hindrance (isopropyl group) 97%, bulk quantities
(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole N/A Pyrazine enhances solubility 95%, research use

Biological Activity

Ethyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₀Cl₂N₂O₃
  • Molecular Weight : 221.10 g/mol
  • CAS Number : 1346698-26-7

The compound features a pyridazine ring with two chlorine substitutions, which is significant for its biological activity.

This compound exhibits several biological activities primarily attributed to its interaction with various molecular targets:

  • Inhibition of Angiogenesis : The compound has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis. This property is particularly valuable in treating cancers and other diseases characterized by abnormal blood vessel growth .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Cancer Treatment : A study demonstrated that compounds similar to this compound significantly reduced tumor growth in animal models by inhibiting VEGF signaling pathways. This suggests potential use in cancer therapies targeting angiogenesis .
  • Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, compounds related to this structure showed promise in reducing symptoms and improving quality of life by downregulating inflammatory cytokines .
  • Antimicrobial Studies : A recent investigation into the antimicrobial properties of pyridazine derivatives found that this compound exhibited moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Data Tables

Activity TypeMechanismReferences
Angiogenesis InhibitionVEGF signaling pathway inhibition
Antimicrobial ActivityInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

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